molecular formula C6H5BBrFO3 B14033473 (3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid

(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid

Cat. No.: B14033473
M. Wt: 234.82 g/mol
InChI Key: VWAVMQLQHNWFKS-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and hydroxyl groups. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-fluoro-2-hydroxybenzene with a boron-containing reagent under suitable conditions. For instance, the reaction with triisopropyl borate in the presence of a base such as potassium carbonate can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a hydroxyl group[][3].

    (3-Fluoro-2-hydroxyphenyl)boronic acid: Lacks the bromine substituent[][3].

    Phenylboronic acid: The simplest boronic acid derivative without any additional substituents[][3].

Uniqueness

(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid is unique due to the combination of bromine, fluorine, and hydroxyl substituents on the phenyl ring. This unique combination imparts specific reactivity and properties, making it a valuable reagent in various chemical reactions and applications[3][3].

Properties

Molecular Formula

C6H5BBrFO3

Molecular Weight

234.82 g/mol

IUPAC Name

(3-bromo-5-fluoro-2-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BBrFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10-12H

InChI Key

VWAVMQLQHNWFKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1O)Br)F)(O)O

Origin of Product

United States

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